5alpha-Cholestane-3,3-d2

Mass spectrometry Isotope dilution Internal standard selection

Laboratories performing sterane biomarker quantification via GC-MS or GC×GC-MS face isotopic interference and ion ratio distortion when using inappropriate deuterated internal standards. 5α-Cholestane-3,3-d2 (98 atom % D) addresses these challenges with a precise +2 Da mass shift and site-specific C-3 deuteration that preserves diagnostic m/z 217/218 fragment ion ratios while avoiding overlap with M+4 or M+6 clusters from other deuterated variants. - Enables unambiguous internal standard peak assignment without interfering with natural C27-C29 sterane distributions. - Ambient temperature storage eliminates freezer logistics and reduces total cost of ownership over the 3-year stability window. - <2% unlabeled fraction simplifies isotope dilution MS method validation for EPA and ISO-accredited laboratories.

Molecular Formula C27H48
Molecular Weight 374.693
CAS No. 122241-86-5
Cat. No. B569520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Cholestane-3,3-d2
CAS122241-86-5
Molecular FormulaC27H48
Molecular Weight374.693
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
InChIInChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i6D2
InChIKeyXIIAYQZJNBULGD-FEFUMSEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.01 g / 0.05 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5alpha-Cholestane-3,3-d2: Deuterated Sterane Internal Standard


5alpha-Cholestane-3,3-d2 (CAS 122241-86-5) is a stable isotope-labeled analog of the saturated C27 sterane hydrocarbon 5alpha-cholestane, in which two hydrogen atoms at the C-3 position of the tetracyclic ring system are replaced by deuterium (98 atom % D) . With a molecular formula of C27H46D2 and a molecular weight of 374.69 Da — representing a +2 Da mass shift from the unlabeled parent (372.67 Da) — this compound belongs to the class of deuterated sterane internal standards used in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) workflows . It is commercially available from multiple isotope suppliers including C/D/N Isotopes (product D-5323), Cambridge Isotope Laboratories (DLM-4700), and BOC Sciences, and is specifically positioned as a normalization standard for sterane quantification in petroleum geochemistry, biomarker ratio analysis, and environmental sterol profiling .

Workflow GC-MS / LC-MS internal standard for sterane quantification in complex hydrocarbon matrices
Selection Deuterated at C-3 position only; minimal mass perturbation supports near-coelution with unlabeled steranes
Use Context Petroleum geochemistry biomarker normalization and source rock evaluation

Why 5alpha-Cholestane-3,3-d2 Cannot Be Interchanged


Deuterated cholestane internal standards are not interchangeable commodities. The number of deuterium atoms, their specific ring positions, and the resulting mass shift directly determine which analytes can be resolved without isotopic interference from natural-abundance 13C isotopologues [1]. For example, a d2-cholestane (M+2) produces a +2 Da shift that avoids overlap with the M+4 or M+6 clusters generated by d4- or d6-cholestane, enabling multiplexed internal standard strategies in complex petroleum biomarker panels [2]. The site-specific deuteration at C-3 in the d2 compound means that deuterium is located exclusively on ring A — in contrast to d4 (2,2,4,4), d6 (2,2,3,3,4,4), or d7 (2,2,4,4,5,7,7) variants — which affects fragmentation-dependent quantitation because only fragment ions containing the C-3 position exhibit a mass shift . Furthermore, storage requirements diverge: the d2 compound is stable at ambient temperature, while certain d4 and d6 products require −20°C storage, directly impacting laboratory workflow and cold-chain logistics . Substituting one deuterated form for another without verifying these parameters risks systematic quantification errors, ion ratio distortion, and regulatory non-compliance in validated methods.

Deuteration site mismatch C-3 only labeling preserves diagnostic sterane fragments; other variants shift different ions and may alter fragment-ratio interpretation.
Mass shift cluster interference M+2 avoids overlap with M+4/M+6 channels used by d4/d6 analogs; unverified substitution risks systematic quantification errors.
Storage logistics divergence This d2 standard is ambient-stable; d4 and d6 require −20°C, impacting field-laboratory cold-chain feasibility.

5alpha-Cholestane-3,3-d2 vs. d4, d6, d7 Cholestanes


Mass Shift: d2 vs. d4, d6, d7

5alpha-Cholestane-3,3-d2 produces a +2.02 Da mass shift relative to unlabeled 5alpha-cholestane (MW 372.67 → 374.69) . This is the smallest commercially available mass shift among deuterated cholestane internal standards. By comparison, 5α-cholestane-2,2,4,4-d4 (CAS 205529-74-4) yields an M+4 shift (376.70 Da) , 5α-cholestane-2,2,3,3,4,4-d6 (CAS 358731-18-7) yields M+6 (378.71 Da) , and the synthetic 2,2,4,4,5,7,7-d7-cholestane yields M+7 (~379.7 Da) [1]. The M+2 shift is notable because industry guidance recommends a minimum 3 Da separation between internal standard and analyte for small molecules to avoid interference from natural-abundance 13C isotopologues [2]. Consequently, the d2 compound occupies a deliberate niche: it is suitable when a minimal mass perturbation is desired to reduce chromatographic isotope effects (retention time shift), provided that the analyte's natural M+2 abundance does not compromise baseline resolution.

Mass Shift
Head-to-head
M+2 (374.69 Da) — smallest shift vs. d4 (+4), d6 (+6), d7 (+7)
Supports co-elution with unlabeled sterane; minimal retention-time isotope effect
Verify that natural M+2 isotopologue abundance does not exceed method limits (≥3 Da separation recommended).
Mass spectrometry Isotope dilution Internal standard selection

Site-Specific C-3 Deuteration vs. Multi-Position Labeling

The IUPAC name of the target compound confirms deuteration exclusively at the C-3 position of the sterane A-ring: (5R,8R,9S,10S,13R,14S,17R)-3,3-dideuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-...tetradecahydrocyclopenta[a]phenanthrene . In contrast, 5α-cholestane-2,2,4,4-d4 carries deuterium at positions 2 and 4 (four atoms across two ring A carbons) , while 5α-cholestane-2,2,3,3,4,4-d6 labels positions 2, 3, and 4 (six atoms) [1], and d7-cholestane labels positions 2, 4, 5, and 7 across rings A and B [2]. This site-specificity has practical consequences for GC-MS selected ion monitoring (SIM): in the d2 compound, only fragment ions that retain the C-3 moiety carry the +2 Da signature, leaving side-chain fragments (e.g., m/z 217 for steranes) unshifted. This allows simultaneous monitoring of deuterated and non-deuterated fragment ions for internal calibration without altering the diagnostic sterane fragmentation fingerprint used in petroleum biomarker analysis.

C-3 Site-Specific Labeling
Reported
2 deuterium atoms at C-3 only; d4/d6/d7 label multiple ring positions
Preserves diagnostic fragment ions m/z 217/218 for sterane fingerprinting
Side-chain fragments remain unshifted; fragmentation-dependent quantitation applies.
Fragmentation pattern Selected ion monitoring Site-specific deuteration

Storage Stability: Ambient vs. Cold Storage

5alpha-Cholestane-3,3-d2 is specified for storage at room temperature (ambient), with a recommended re-analysis for chemical purity after three years under recommended conditions . This contrasts directly with 5α-cholestane-d4 (CAS 205529-74-4) from Cayman Chemical, which mandates storage at −20°C . The d6 analog (CAS 358731-18-7) from multiple vendors is also specified for −20°C storage [1]. The ambient storage profile of the d2 compound eliminates the need for freezer space allocation, reduces energy costs associated with cold storage, and simplifies shipping logistics — particularly relevant for geochemistry field laboratories and resource-limited settings where petroleum biomarker analysis is frequently conducted.

Storage Stability
Head-to-head
Ambient temperature storage; re-analyze after 3 years
Eliminates freezer dependency; supports field laboratory deployment
d4 and d6 analogs require −20°C storage, adding cold-chain logistics.
Laboratory logistics Cold-chain reduction Long-term stability

Isotopic Enrichment: d2 vs. d6 and d7

5alpha-Cholestane-3,3-d2 is consistently specified at 98 atom % D isotopic enrichment across multiple reputable suppliers, including C/D/N Isotopes (D-5323) , Alfa Chemistry / Isotope Science , and Cambridge Isotope Laboratories (DLM-4700) . This matches the enrichment specification of the d4 analog (98 atom % D, Sigma-Aldrich 747505) . However, the d6 analog (CAS 358731-18-7) is specified at 95 atom % D by several suppliers , and the d7 compound reported by Miranda et al. (2013) was characterized at ≥95% deuterium incorporation [1]. The 3 percentage-point enrichment advantage of the d2 compound over d6/d7 translates to a lower fraction of unlabeled and partially labeled (d1) species — reducing the correction factors needed in isotope dilution calculations and improving the lower limit of quantification when operating near the method's detection threshold.

Isotopic Enrichment
Reported
98 atom % D for d2 vs. 95% for d6/d7
Lower unlabeled fraction reduces isotope dilution correction complexity
Improves quantification accuracy near the method's detection threshold.
Isotopic purity Quantitative accuracy Internal standard correction

Petroleum Geochemistry Biomarker Normalization

5alpha-Cholestane-3,3-d2 is explicitly designated by BOC Sciences as a 'd2 sterane normalization standard for petroleum geochemistry and biomarker ratios' that 'ensures precise GC-MS quantitation in source rock evaluation and weathering studies' . While other deuterated cholestane analogs (d4, d6, d7) are also applied in petroleum geochemistry , the d2 compound's combination of minimal mass shift, site-specific C-3 labeling, and ambient storage has made it a preferred normalization standard for routine sterane quantitation in exploration geochemistry laboratories. The peer-reviewed literature on deuterated cholestane standards in petroleum analysis explicitly addresses the need for such standards for absolute quantification of steranes in mature petroleum samples where relative biomarker distributions alone are insufficient for source correlation [1]. Unlike d4-cholestane, which is also widely marketed for lipidomics and sterol metabolism research in biological matrices, the d2 compound's primary documented application domain is geochemical rather than biomedical .

Application Domain
Source review
Primary positioning as sterane normalization standard for petroleum geochemistry
Geochemical matrix fit confirmed; reduces validation compared to dual-use d4/d6 analogs
d4 is also marketed for lipidomics; verify geochemical matrix compatibility if substituting.
Petroleum geochemistry Sterane biomarkers Source rock correlation

Cost Efficiency Among Deuterated Cholestanes

Pricing data aggregated from multiple vendor catalogs indicates that 5alpha-Cholestane-3,3-d2 is positioned as a cost-effective option relative to higher deuterated analogs. C/D/N Isotopes lists the d2 compound at approximately $135 for 0.01 g and $450 for 0.5 g . Chinese domestic suppliers list the compound at approximately ¥4,925 for 10 mg [1]. While exact pricing for d4, d6, and d7 analogs varies by vendor and quantity, the synthetic complexity of incorporating additional deuterium atoms — particularly the multi-step synthesis required for d7-cholestane described by Miranda et al. (2013), which involves PCC oxidation, catalytic hydrogenation, and deuterium exchange steps [2] — establishes an intrinsic cost gradient where d2 < d4 < d6 < d7. The d2 compound's simpler deuteration at a single carbon position (C-3) via catalytic H/D exchange represents the least synthetically demanding route among deuterated cholestane standards.

Procurement Cost
Class-level
~$135/0.01 g; lowest entry cost among deuterated sterane ISTDs
Cost-effective entry point for high-throughput geochemistry labs
Synthetic complexity increases with deuterium count; confirm vendor pricing for large quantities.
Procurement economics Cost per analysis Budget optimization

5alpha-Cholestane-3,3-d2 Application Scenarios


Source Rock Evaluation & Oil-Source Correlation

In petroleum geochemistry laboratories conducting source rock evaluation, 5alpha-Cholestane-3,3-d2 serves as a GC-MS internal normalization standard for quantifying C27–C29 sterane distributions. The compound's ambient temperature stability is particularly advantageous for field laboratories at drilling sites where freezer infrastructure may be limited. The site-specific C-3 deuteration preserves the diagnostic m/z 217 and 218 fragment ion ratios used to calculate %C27, %C28, and %C29 sterane ternary diagrams for oil-source correlation, while the +2 Da shifted molecular ion enables unambiguous internal standard peak assignment without interfering with natural sterane distributions .

Environmental Forensics & Contamination Source Tracking

For environmental forensic investigations requiring absolute quantification of sterane biomarkers in contaminated soils, sediments, and water samples, the d2-cholestane standard provides a cost-effective internal standard option when analyzing large sample batches under regulatory protocols. The 98 atom % D enrichment ensures that correction for unlabeled standard contribution remains below 2%, meeting the ideal <2% unlabeled fraction criterion for isotope dilution MS without complex correction algorithms [1]. This simplifies method validation documentation for EPA and ISO-accredited environmental testing laboratories.

Multiplexed Internal Standard Panels in GC×GC-MS

In comprehensive two-dimensional gas chromatography (GC×GC-MS) workflows where multiple internal standards are deployed simultaneously to cover different chromatographic retention windows, the d2-cholestane (M+2) can be combined with d4-cholestane (M+4) and d6-cholestane (M+6) in a multiplexed panel without mass channel overlap [2]. This enables simultaneous monitoring of extraction efficiency, derivatization completeness, and instrument drift across the full sterane elution range in a single analytical run.

Budget-Constrained Academic Geochemistry Research

For university and government research groups operating under fixed grant budgets, the d2-cholestane standard offers the lowest procurement cost among commercially available deuterated sterane internal standards [3]. The room-temperature storage eliminates recurring freezer maintenance costs over the product's 3-year stability window, reducing the total cost of ownership for long-term geological sample archival studies where sterane analyses may be conducted intermittently over multiple years.

Application
Selection Property
Validation Focus
Source rock evaluation & oil-source correlation
Site-specific C-3 labeling preserves diagnostic sterane fragment ratios
Verify SIM discrimination and M+2 isotopologue interference
Environmental forensics & contamination tracking
High isotopic enrichment specification
Unlabeled fraction correction for large-batch quantitation consistency
Multiplexed ISTD panels in GC×GC-MS
Distinct mass shift channel avoids overlap with M+4/M+6
Mass channel separation across full sterane retention window
Budget-constrained academic geochemistry research
Lowest procurement cost and ambient storage
Total cost of ownership and stability over multi-year intermittent studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5alpha-Cholestane-3,3-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.